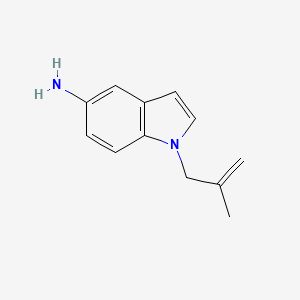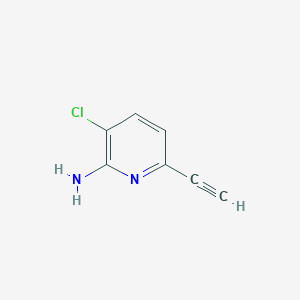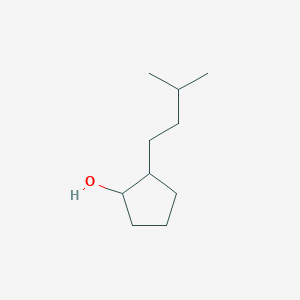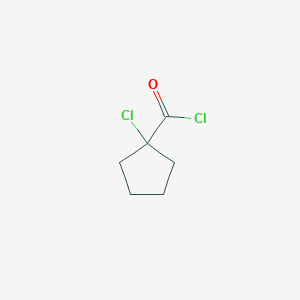![molecular formula C32H24O B13076707 3-(Di([1,1'-biphenyl]-4-yl)methyl)benzaldehyde](/img/structure/B13076707.png)
3-(Di([1,1'-biphenyl]-4-yl)methyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Di([1,1’-biphenyl]-4-yl)methyl)benzaldehyde: is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a benzaldehyde group attached to a biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Di([1,1’-biphenyl]-4-yl)methyl)benzaldehyde typically involves the Friedel-Crafts alkylation reaction. This reaction is carried out by reacting benzaldehyde with biphenyl derivatives in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions usually involve refluxing the reactants in an inert solvent like dichloromethane or carbon tetrachloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The aldehyde group in 3-(Di([1,1’-biphenyl]-4-yl)methyl)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Concentrated nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst
Major Products:
Oxidation: 3-(Di([1,1’-biphenyl]-4-yl)methyl)benzoic acid.
Reduction: 3-(Di([1,1’-biphenyl]-4-yl)methyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used
Applications De Recherche Scientifique
Chemistry: 3-(Di([1,1’-biphenyl]-4-yl)methyl)benzaldehyde is used as an intermediate in organic synthesis, particularly in the preparation of more complex aromatic compounds. It serves as a building block for the synthesis of various pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its structural features make it a candidate for developing inhibitors of specific enzymes or receptors .
Industry: The compound finds applications in the production of specialty chemicals, dyes, and polymers. Its unique structure imparts desirable properties to the final products, such as enhanced stability and reactivity .
Mécanisme D'action
The mechanism of action of 3-(Di([1,1’-biphenyl]-4-yl)methyl)benzaldehyde in biological systems involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The biphenyl structure allows for π-π interactions with aromatic amino acids, further stabilizing the compound’s binding to its target .
Comparaison Avec Des Composés Similaires
Benzaldehyde: A simpler aromatic aldehyde with a single benzene ring.
4-Methylbiphenyl: A biphenyl derivative with a methyl group at the para position.
3-Methylbiphenyl: A biphenyl derivative with a methyl group at the meta position .
Uniqueness: 3-(Di([1,1’-biphenyl]-4-yl)methyl)benzaldehyde is unique due to its combination of a benzaldehyde group with a biphenyl structure. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to simpler aromatic aldehydes or biphenyl derivatives .
Propriétés
Formule moléculaire |
C32H24O |
|---|---|
Poids moléculaire |
424.5 g/mol |
Nom IUPAC |
3-[bis(4-phenylphenyl)methyl]benzaldehyde |
InChI |
InChI=1S/C32H24O/c33-23-24-8-7-13-31(22-24)32(29-18-14-27(15-19-29)25-9-3-1-4-10-25)30-20-16-28(17-21-30)26-11-5-2-6-12-26/h1-23,32H |
Clé InChI |
NBGWJXXLYSSASH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=CC(=C5)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



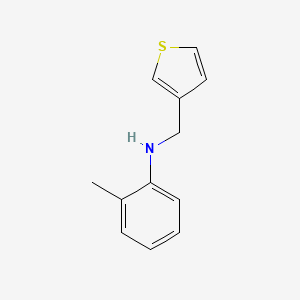
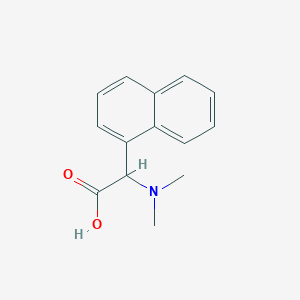
![2-ethyl-6,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13076635.png)
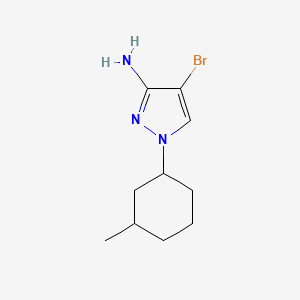



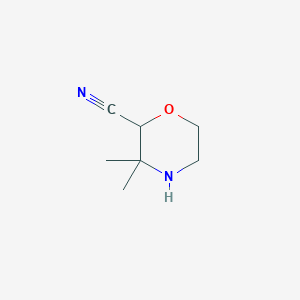
![6-Chloropyrrolo[3,2-b]pyridin-2-one](/img/structure/B13076721.png)
